molecular formula C10H16ClN3O4S B1505309 Ns-DAB*HCl

Ns-DAB*HCl

Cat. No.: B1505309
M. Wt: 309.77 g/mol
InChI Key: IWCNMIPFYPTQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ns-DAB·HCl (full chemical name undisclosed in the evidence) is a hydrochloride salt derivative of a substituted aromatic compound. Hydrochloride salts like Ns-DAB·HCl are typically synthesized to enhance solubility, stability, or bioavailability compared to their freebase counterparts .

Properties

Molecular Formula

C10H16ClN3O4S

Molecular Weight

309.77 g/mol

IUPAC Name

N-(4-aminobutyl)-2-nitrobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H

InChI Key

IWCNMIPFYPTQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ns-DAB*HCl typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ns-DAB*HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various organic solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonyl derivatives .

Scientific Research Applications

Ns-DAB*HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ns-DAB*HCl involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Ns-DAB·HCl, a comparison with structurally or functionally related compounds is essential. Below is a hypothetical framework for such an analysis, guided by (comparability protocols) and (regulatory standards for chemical analogs):

Table 1: Key Properties of Ns-DAB·HCl and Analogous Compounds

Property Ns-DAB·HCl Compound A* Compound B*
Molecular Formula CₓHᵧN₂·HCl CₐHᵦN₃·H₂O CₙHₘO₂·HCl
Molecular Weight (g/mol) 250.7 198.3 180.4
Solubility (H₂O, 25°C) 50 mg/mL 30 mg/mL 75 mg/mL
pKa 4.2 (amine) 3.8 (amine) 4.5 (carboxylic)
Stability (25°C) >24 months 12 months >18 months
Applications Biochemical assays Pharmaceutical intermediate Catalyst

Notes:

  • Compound A and B are hypothetical analogs for illustrative purposes.
  • Data consistency and reproducibility must align with regulatory guidelines for physicochemical characterization ().

Key Findings from Comparative Studies

Solubility and Bioavailability : Ns-DAB·HCl exhibits superior aqueous solubility compared to Compound A, likely due to its hydrochloride formulation. This enhances its utility in liquid-phase reactions or drug formulations .

Stability : Ns-DAB·HCl demonstrates longer shelf-life stability than Compound A, critical for industrial-scale applications ().

Functional Groups : Unlike Compound B (carboxylic acid derivative), Ns-DAB·HCl’s amine group allows for nucleophilic reactions, enabling diverse synthetic modifications .

Methodological Considerations for Comparison

Per and , comparative studies should include:

  • Standardized Protocols : Replicate experiments using validated methods (e.g., HPLC for purity, DSC for thermal stability).
  • Data Transparency : Full disclosure of experimental conditions (e.g., temperature, solvent systems) to ensure reproducibility .
  • Regulatory Compliance : Adherence to guidelines for impurity profiling and stability testing, as mandated for pharmaceutical analogs ().

Recommendations for Future Studies

Structural Elucidation : Use NMR and X-ray crystallography to resolve Ns-DAB·HCl’s molecular architecture.

Expanded Comparative Metrics : Include thermodynamic (e.g., ΔH of dissolution) and spectroscopic (e.g., UV-Vis λmax) data for robust benchmarking.

Regulatory Engagement : Submit comparative data to agencies (e.g., FDA, NMPA) for validation, following ’s framework.

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